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Compound of Interest

Compound Name: 2-(Benzofuran-3-yl)acetic acid

Cat. No.: B1272054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Benzofuran-3-yl)acetic acid, a key heterocyclic compound of interest in medicinal chemistry

and materials science. This document compiles available data for ¹H NMR, ¹³C NMR, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the

identification, characterization, and quality control of this molecule. While a complete set of

experimentally verified spectra for the unsubstituted parent compound is not readily available in

a single source, this guide presents a robust analysis based on data from closely related

derivatives and established spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the key quantitative data for 2-(Benzofuran-3-yl)acetic acid
and its derivatives. The data for the parent compound is inferred from the analysis of its

substituted analogues and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-2 ~7.7 - 7.9 s -

H-4 ~7.5 - 7.7 d ~8.0

H-5 ~7.2 - 7.4 t ~7.5

H-6 ~7.2 - 7.4 t ~7.5

H-7 ~7.5 - 7.7 d ~8.0

-CH₂- ~3.7 - 3.9 s -

-COOH ~10 - 12 br s -

Signal may be

broad and

exchangeable

with D₂O

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆.

The exact values can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
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Carbon Chemical Shift (δ, ppm) Notes

C=O ~172 - 175 Carboxylic acid carbonyl

C-3a ~155

C-7a ~140

C-2 ~144

C-4 ~124

C-5 ~123

C-6 ~121

C-7 ~111

C-3 ~110

-CH₂- ~31 - 34

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆.

The exact values can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad

O-H stretching, often

overlaps with C-H

stretching

C-H (Aromatic) 3100 - 3000 Medium C-H stretching

C-H (Aliphatic) 3000 - 2850 Medium
C-H stretching of the

methylene group

C=O (Carboxylic Acid) 1760 - 1690 Strong C=O stretching

C=C (Aromatic) 1600 - 1450 Medium to Strong
C=C stretching in the

benzofuran ring

C-O (Ether) 1250 - 1050 Strong
C-O-C stretching of

the furan ring

C-O (Carboxylic Acid) 1320 - 1210 Medium C-O stretching

O-H (Carboxylic Acid)
1440 - 1395 & 950 -

910
Medium O-H bending

Table 4: Mass Spectrometry (MS) Data

Ion m/z Notes

[M]+• 176.0473 Molecular ion

[M-H]⁻ 175.0400
Deprotonated molecule

(negative ion mode)

[M+H]⁺ 177.0546
Protonated molecule (positive

ion mode)

[M-COOH]⁺ 131.0497

Fragment corresponding to the

loss of the carboxylic acid

group
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Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI,

ESI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard laboratory practices for the analysis of

benzofuran derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(Benzofuran-3-yl)acetic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 3-4 seconds. 8 to 16 scans are usually sufficient to

obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are generally required. A proton-decoupled pulse

sequence is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is dissolved in a suitable

solvent (e.g., acetonitrile/water mixture).

Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids as it is a

soft ionization method that typically produces the protonated molecule [M+H]⁺ or the

deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which may lead to

more extensive fragmentation.

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g.,

quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to

determine the elemental composition of the ions with high accuracy.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Benzofuran-3-yl)acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1272054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
(Benzofuran-3-yl)acetic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid:
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[https://www.benchchem.com/product/b1272054#spectroscopic-data-nmr-ir-mass-of-2-
benzofuran-3-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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